3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Description
The compound 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a substituted tetrahydroisoquinoline derivative featuring a 4-chlorophenyl group at position 1 and a 4-(tert-butyl)benzylsulfanyl moiety at position 3. The tert-butyl group enhances lipophilicity, while the 4-chlorophenyl substituent introduces electron-withdrawing effects, which may influence receptor binding or metabolic stability compared to other analogs .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2S/c1-27(2,3)20-12-8-18(9-13-20)17-31-26-24(16-29)22-6-4-5-7-23(22)25(30-26)19-10-14-21(28)15-11-19/h8-15H,4-7,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJYXRGTROLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=C(CCCC3)C(=N2)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 691868-86-7) is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H28ClN2S
- Molecular Weight : 426.63 g/mol
- Structure : The compound features a tetrahydroisoquinoline core substituted with a tert-butylbenzyl sulfanyl group and a chlorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoquinoline structure is known for its diverse pharmacological effects, including:
- Antioxidant Activity : Isoquinolines can scavenge free radicals, thus protecting cells from oxidative stress.
- Anticancer Properties : Some studies suggest that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation.
Anticancer Activity
A study evaluating the cytotoxic effects of similar isoquinoline derivatives reported significant activity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase. Although specific data on this compound is limited, its structural analogs have shown promising results in preclinical models .
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit antimicrobial effects due to its sulfanyl group .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | Induction of apoptosis |
| Antimicrobial | Activity against bacteria | Disruption of bacterial cell wall |
Case Studies
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives in vitro. Results indicated that compounds with similar substituents to this compound were effective in reducing cell viability in multiple cancer types .
- Antimicrobial Testing : In a comparative analysis of isoquinoline derivatives against bacterial strains, certain compounds demonstrated significant inhibition zones in disk diffusion assays. This suggests that structural modifications can enhance antimicrobial efficacy .
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula: C25H26ClN5OS
- Molecular Weight: 480.02484 g/mol
- CAS Number: 691868-86-7
The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the tert-butyl and chlorophenyl groups enhances its lipophilicity and potential interactions with biological targets.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Isoquinoline Core: Starting from simple precursors, the isoquinoline structure can be constructed through cyclization reactions.
- Introduction of Functional Groups: The tert-butyl and chlorophenyl groups can be introduced via electrophilic aromatic substitution or similar methods.
- Thioether Formation: The sulfanyl group is integrated into the structure through thioether formation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing sulfanyl and isoquinoline moieties. Research indicates that derivatives of isoquinolines exhibit significant activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer activities. For instance, compounds with isoquinoline structures have shown cytotoxic effects against multiple cancer cell lines, including breast and colon cancer . The mechanism often involves apoptosis induction in cancer cells, making this compound a candidate for further anticancer drug development.
Neuroprotective Effects
Isoquinoline derivatives are also studied for their neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Evaluation
A study conducted on related isoquinoline compounds demonstrated their efficacy against resistant bacterial strains. The evaluation involved both in vitro assays and computational modeling to predict binding affinities to bacterial enzymes . The results indicated a promising antimicrobial profile, warranting further investigation into the specific compound discussed.
Case Study 2: Anticancer Activity Screening
Another significant study focused on testing various isoquinoline derivatives for anticancer activity against human cancer cell lines. The results showed that certain modifications to the isoquinoline structure enhanced cytotoxicity, leading to apoptotic cell death . This highlights the importance of structural optimization in developing effective anticancer agents.
Chemical Reactions Analysis
Core Tetrahydroisoquinoline Formation
The tetrahydroisoquinoline core is synthesized via Pomeranz-Fritsch cyclization or modified multicomponent reactions (MCRs). For example:
-
MCR-based assembly (Scheme 1 in ) combines acetophenones, amines, and azides to form triazolo[5,1-a]isoquinolines. Hydrolysis and functionalization yield substituted isoquinolines.
-
Cyanation of intermediates (e.g., benzonitrile to benzamide in ) uses palladium catalysts (e.g., Pd(OAc)₂) with LiOH/H₂O₂ for nitrile hydrolysis.
4-Chlorophenyl Substitution
The 4-chlorophenyl group is typically introduced via Buchwald-Hartwig amination or Ullmann coupling using aryl halides and copper/palladium catalysts ( , ). For example:
Nitrile Reactivity
The carbonitrile group at position 4 undergoes:
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Hydrolysis to carboxylic acids using LiOH/H₂O₂ in dioxane ( , Scheme 5).
-
Reduction to primary amines via LiAlH₄ or catalytic hydrogenation ( , ).
Sulfanyl Group Modifications
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Oxidation : The sulfanyl (–S–) group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or mCPBA ( ).
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Alkylation/arylation : Reacts with alkyl halides under basic conditions to form thioethers ( ).
tert-Butyl Benzyl Stability
The tert-butyl group is resistant to hydrolysis but cleaved under strong acidic conditions (e.g., TFA in CH₂Cl₂, as in , Scheme 1).
Stability Under Reaction Conditions
Key Synthetic Challenges
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural differences among analogs lie in the substituents at positions 1 and 3 of the tetrahydroisoquinoline core. Below is a comparative analysis:
Table 1: Structural and Molecular Data
| Compound Name | Position 1 Substituent | Position 3 Substituent | Molecular Formula | Molecular Weight | CAS Number | Purity |
|---|---|---|---|---|---|---|
| Target Compound | 4-Chlorophenyl | 4-(tert-butyl)benzylsulfanyl | Inferred | Inferred | Not provided | N/A |
| 3-{[4-(tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | 4-Methylphenyl | 4-(tert-butyl)benzylsulfanyl | C₂₈H₃₀N₂S | 426.63 | 691868-95-8 | >90% |
| 1-Phenyl analog | Phenyl | 4-(tert-butyl)benzylsulfanyl | C₂₇H₂₈N₂S | 412.59 | 439096-57-8 | N/A |
| 1-(2-Fluorophenyl) analog | 2-Fluorophenyl | Benzylsulfanyl | C₂₃H₂₀FN₂S | N/A | 861209-36-1 | N/A |
| 1-(4-Morpholinyl) analog | 4-Morpholinyl | Methylsulfanyl | C₁₅H₂₀N₂OS | N/A | 50865-88-8 | N/A |
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound and its 4-methylphenyl analog () increases hydrophobicity compared to analogs with smaller substituents (e.g., morpholinyl or methylsulfanyl in ).
- Steric Bulk : The tert-butylbenzylsulfanyl moiety introduces steric hindrance, which may reduce off-target interactions but could also limit solubility .
Binding Affinity Hypotheses
- The 4-chlorophenyl group in the target compound may improve binding to targets requiring aromatic stacking or halogen bonding (e.g., kinase inhibitors), as seen in fluorophenyl-containing analogs ().
- In contrast, the 4-methylphenyl analog () may favor hydrophobic interactions without significant electronic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, and how can purity be optimized during synthesis?
- Methodological Answer :
- Step 1 : Start with the core isoquinoline scaffold. Introduce the 4-chlorophenyl group via Friedel-Crafts alkylation or transition-metal-catalyzed coupling .
- Step 2 : Install the sulfanyl moiety using a nucleophilic substitution reaction with 4-(tert-butyl)benzyl thiol under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
- Step 3 : Optimize purity via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm using HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note : Monitor reaction intermediates with LC-MS to detect side products like over-alkylation or sulfoxide formation .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Use HPLC to quantify degradation products (e.g., hydrolysis of the nitrile group or tert-butyl cleavage) .
- Light Sensitivity : Expose samples to UV light (320–400 nm) and analyze photodegradation via UV-Vis spectroscopy. Store in amber glass vials if light-sensitive .
- Reactivity : Test compatibility with common solvents (DMF, DMSO) and buffers (phosphate, Tris) using NMR to detect solvent adducts or pH-dependent decomposition .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water sprays to prevent aerosolization .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) predict the reactivity of the sulfanyl and nitrile groups in catalytic applications?
- Methodological Answer :
- DFT Setup : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density maps. Focus on frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (sulfanyl) and electrophilic (nitrile) sites .
- Reaction Pathways : Simulate nucleophilic attack on the nitrile group or sulfur participation in redox reactions. Compare activation energies to prioritize experimental conditions .
- Validation : Cross-validate with experimental kinetics (e.g., stopped-flow spectroscopy) to refine computational models .
Q. What experimental design strategies (e.g., factorial design) can resolve contradictions in yield optimization data?
- Methodological Answer :
- Factorial Design : Apply a 2³ factorial matrix varying temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (1 mol% vs. 5 mol%). Use ANOVA to identify significant factors .
- Contradiction Analysis : If conflicting yield trends arise (e.g., high temperature improves one step but degrades another), employ response surface methodology (RSM) to map non-linear interactions .
- Case Study : For tert-butyl group instability at elevated temperatures, use DoE to balance reaction speed and decomposition .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) model the compound’s diffusion and binding in biological membranes?
- Methodological Answer :
- Model Setup : Use COMSOL’s "Transport in Porous Media" module to simulate passive diffusion across lipid bilayers. Input logP (calculated via ChemAxon) and molecular weight (319.4 g/mol) as key parameters .
- Binding Affinity : Train ML models (e.g., Random Forest) on existing data for structurally similar isoquinoline derivatives to predict membrane interaction energies .
- Validation : Compare AI predictions with experimental permeability assays (e.g., PAMPA) .
Q. What advanced spectroscopic techniques (e.g., 2D NMR) can elucidate stereochemical ambiguities in the tetrahydroisoquinoline core?
- Methodological Answer :
- NOESY/ROESY : Acquire 2D NMR spectra to detect spatial proximity between protons in the fused cyclohexene ring. For example, correlate H-5 and H-8 protons to confirm chair vs. boat conformations .
- Dynamic NMR : Heat samples to 80°C in DMSO-d₆ to observe ring-flipping kinetics and calculate activation energy barriers .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
